molecular formula C15H16FNO4S B4447243 N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide

N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B4447243
M. Wt: 325.4 g/mol
InChI Key: DKSQLBPUWZUZGC-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 belongs to the family of chalcones, which are naturally occurring compounds found in various plant species. The unique chemical structure of EF24 has been found to exhibit various pharmacological properties, making it a promising candidate for drug development.

Scientific Research Applications

N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide is complex and varies depending on the disease being targeted. In cancer cells, N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to induce apoptosis by activating the mitochondrial pathway and inhibiting the NF-κB pathway. N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has also been found to inhibit cell proliferation by inducing G2/M cell cycle arrest. In inflammatory cells, N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In the brain, N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to reduce oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has also been found to inhibit the production of pro-inflammatory cytokines in inflammatory cells. Additionally, N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has several advantages for lab experiments, including its relative ease of synthesis and its potent pharmacological properties. N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications, making it a promising candidate for drug development. However, N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide also has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide, including its potential therapeutic applications in various diseases, the optimization of its pharmacological properties, and the development of new analogs. N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has shown promising results in preclinical studies, and further studies are needed to determine its safety and efficacy in humans. Additionally, the optimization of the pharmacological properties of N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide, such as its solubility and bioavailability, could improve its potential as a therapeutic agent. Finally, the development of new analogs of N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide could lead to the discovery of compounds with even more potent pharmacological properties.

properties

IUPAC Name

N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4S/c1-3-21-13-7-5-4-6-12(13)17-22(18,19)15-10-11(16)8-9-14(15)20-2/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSQLBPUWZUZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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